molecular formula C12H13ClO B074701 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride CAS No. 1570-86-1

1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride

Cat. No. B074701
CAS RN: 1570-86-1
M. Wt: 208.68 g/mol
InChI Key: JNOQIWROIDIHDU-UHFFFAOYSA-N
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Description

1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride is a chemical compound that has been extensively studied in scientific research. It is a cyclopropane derivative that is used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride is not well understood. However, it is believed that the compound reacts with various biological molecules such as proteins and enzymes, thereby altering their function. The compound may also interfere with various metabolic pathways, leading to the inhibition of cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride are not well studied. However, it is believed that the compound may have anti-cancer and anti-inflammatory properties. It may also have antibacterial and antifungal properties, making it useful in the production of antibiotics and other antimicrobial agents.

Advantages And Limitations For Lab Experiments

One advantage of using 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using the compound is its potential toxicity. The compound may pose a health hazard to researchers, and appropriate safety measures should be taken when handling the compound.

Future Directions

There are several future directions for research on 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride. One direction is to study the mechanism of action of the compound in more detail. This would involve identifying the specific biological molecules that the compound interacts with and understanding the metabolic pathways that it affects. Another direction is to explore the potential applications of the compound in the production of novel pharmaceuticals and agrochemicals. Finally, more research is needed to determine the safety and toxicity of the compound, particularly in humans.

Synthesis Methods

The synthesis of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarboxylic acid with p-tolylmethylamine in the presence of thionyl chloride. The reaction results in the formation of 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride as a white solid. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride has been extensively studied in scientific research due to its unique chemical properties and potential applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. The compound has been used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It is also used in the production of insecticides and herbicides.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-9-2-4-10(5-3-9)8-12(6-7-12)11(13)14/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOQIWROIDIHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166185
Record name 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride
Source EPA DSSTox
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Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride

CAS RN

1570-86-1
Record name 1-[(4-Methylphenyl)methyl]cyclopropanecarbonyl chloride
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Record name 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride
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Record name 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride
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Record name 1-[(p-tolyl)methyl]cyclopropanecarbonyl chloride
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Record name 1-((p-Tolyl)methyl)cyclopropanecarbonyl chloride
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